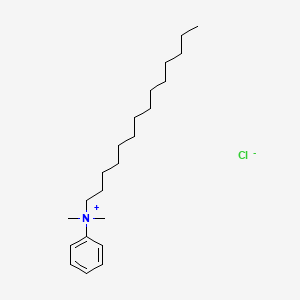
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride is a quaternary ammonium compound with the molecular formula C22H40ClN and a molecular weight of 354.0127 . This compound is commonly used as a surfactant and disinfectant due to its ability to disrupt microbial cell membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride typically involves the quaternization of N,N-dimethylaniline with tetradecyl chloride. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound, although this is less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed as a disinfectant and antiseptic due to its antimicrobial properties. It is effective against a broad spectrum of bacteria, fungi, and viruses.
Medicine: In medical research, it is used to study the effects of surfactants on cell membranes and to develop new antimicrobial agents.
Industry: The compound is used in the formulation of cleaning agents, detergents, and fabric softeners. It is also used in water treatment processes to control microbial growth.
Mecanismo De Acción
The primary mechanism of action of Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N,N-dimethyl-:
Benzenamine, N,N-dimethyl-4-nitro-: This compound contains a nitro group in addition to the dimethylamino group, which significantly alters its chemical properties.
Uniqueness
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride is unique due to its long alkyl chain and quaternary ammonium group, which confer strong surfactant and antimicrobial properties. These features make it particularly effective in applications requiring membrane disruption and microbial control.
Propiedades
Número CAS |
56505-86-3 |
|---|---|
Fórmula molecular |
C22H40ClN |
Peso molecular |
354.0 g/mol |
Nombre IUPAC |
dimethyl-phenyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-23(2,3)22-19-16-15-17-20-22;/h15-17,19-20H,4-14,18,21H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WFZRTGSTEYAEAJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[N+](C)(C)C1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


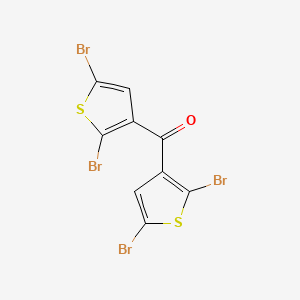
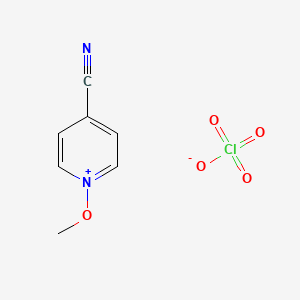
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
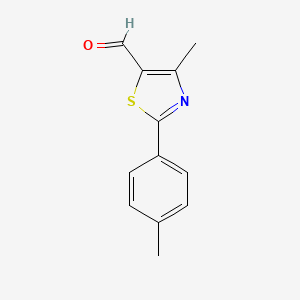
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
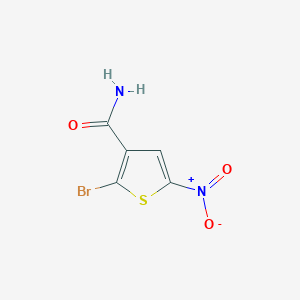
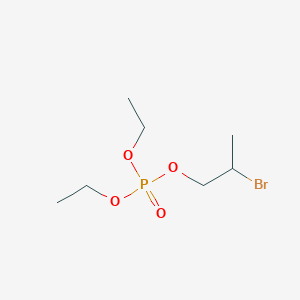
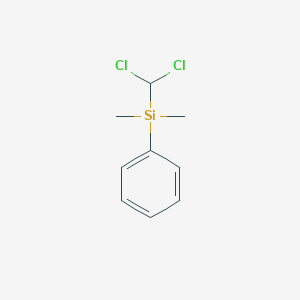
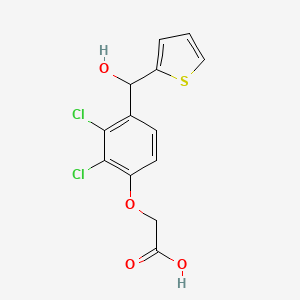
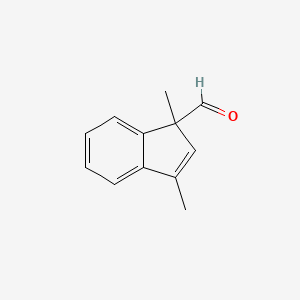
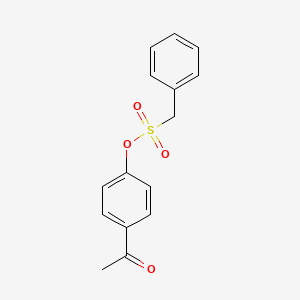
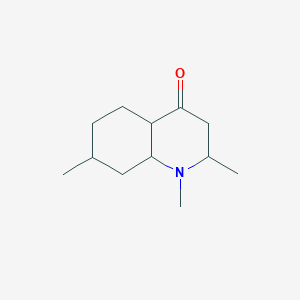
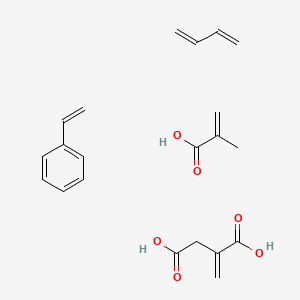
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
